molecular formula C14H11ClINO B3681671 3-chloro-N-(4-iodo-3-methylphenyl)benzamide

3-chloro-N-(4-iodo-3-methylphenyl)benzamide

Cat. No.: B3681671
M. Wt: 371.60 g/mol
InChI Key: GTXDDMQMTSBSNS-UHFFFAOYSA-N
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Description

3-chloro-N-(4-iodo-3-methylphenyl)benzamide is an organic compound with the molecular formula C13H9ClINO It is a derivative of benzamide, featuring both chloro and iodo substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-iodo-3-methylphenyl)benzamide typically involves the following steps:

    Nitration and Halogenation: The starting material, 3-methylphenylamine, undergoes nitration followed by halogenation to introduce the chloro and iodo groups.

    Amidation: The halogenated intermediate is then reacted with benzoyl chloride under basic conditions to form the benzamide derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and halogenation processes, followed by efficient purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-iodo-3-methylphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (for halogen exchange) or organometallic reagents (for cross-coupling reactions) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products Formed

    Substitution: Products with different substituents replacing the chloro or iodo groups.

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced forms with altered oxidation states.

Scientific Research Applications

3-chloro-N-(4-iodo-3-methylphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-iodo-3-methylphenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(4-iodo-phenyl)benzamide
  • 3-chloro-4-iodo-N-methyl-N-(3-methylphenyl)benzamide
  • 3-chloro-4-iodo-N-methyl-N-(4-methylphenyl)benzamide

Uniqueness

3-chloro-N-(4-iodo-3-methylphenyl)benzamide is unique due to the specific positioning of the chloro and iodo groups, which can influence its reactivity and interactions with other molecules. This distinct structure can result in different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-chloro-N-(4-iodo-3-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClINO/c1-9-7-12(5-6-13(9)16)17-14(18)10-3-2-4-11(15)8-10/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXDDMQMTSBSNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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